N-benzyl-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS No.: 941925-76-4
Cat. No.: VC4157149
Molecular Formula: C24H23N3O4S2
Molecular Weight: 481.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941925-76-4 |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 481.59 |
| IUPAC Name | N-benzyl-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C24H23N3O4S2/c1-26(2)33(29,30)20-12-9-18(10-13-20)23(28)27(16-17-7-5-4-6-8-17)24-25-21-15-19(31-3)11-14-22(21)32-24/h4-15H,16H2,1-3H3 |
| Standard InChI Key | BITLDTAWXTWCAA-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |
Introduction
N-benzyl-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with a molecular structure that includes a benzamide backbone, a dimethylsulfamoyl group, and a benzothiazole ring system. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities.
Synthesis and Characterization
The synthesis of N-benzyl-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step reactions starting from benzamide derivatives. The process may include the introduction of the benzyl group, the sulfamoyl group, and the benzothiazole moiety through various chemical transformations. Characterization of the compound would involve techniques such as NMR, IR, and MS to confirm its structure.
Biological Activities
While specific biological activity data for this compound are not available in the search results, compounds with similar structures have shown potential in various biological assays. For example, benzamide derivatives have been explored for their antimicrobial and anticancer properties. The presence of a benzothiazole ring, known for its biological activity, suggests that this compound could exhibit interesting pharmacological effects.
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial Activity | Potential against bacterial and fungal strains |
| Anticancer Activity | Possible efficacy against cancer cell lines |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume